![molecular formula C8H7ClN2O2 B2675451 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride CAS No. 1864063-95-5](/img/structure/B2675451.png)
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride
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Overview
Description
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is an important structural motif found in numerous bioactive molecules . It has been used as a starting material in the synthesis of azaserotonin .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is represented by the empirical formula C8H6N2O2. It has a molecular weight of 162.15 .Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride has been used in the synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors .Scientific Research Applications
Novel Synthetic Routes and Molecular Structure
A novel synthetic route for creating "1H-pyrrolo[2,3-b]pyridines" from 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles highlights the chemical's versatility in organic synthesis. This process involves condensation with 1,3-dicarbonyl compounds, showcasing its potential in constructing complex pyridine derivatives efficiently (Brodrick & Wibberley, 1975).
Metal-Organic Frameworks (MOFs)
"1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride" has shown relevance in the formation of metal-organic frameworks (MOFs). For instance, a study involving pyridine-2,6-dicarboxylic acid revealed the formation of a MOF through hydrogen bonding, showcasing a structure that accommodates water clusters within its voids. This demonstrates the compound's utility in creating materials with specific porosity and structural characteristics (Ghosh & Bharadwaj, 2005).
Reactivity and Characterization Studies
Research focusing on "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one" provides insight into the reactivity and characterization of related compounds. The study details synthetic methods, structural characterization, and analysis of non-linear optical properties, highlighting the compound's potential in the development of new materials and pharmaceuticals (Murthy et al., 2017).
Luminescent Probes
The creation of coordination polymers that can act as selective luminescent probes for metal ions, using pyridine-2,6-dicarboxylic acid derivatives, underscores the application of "1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride" in designing sensors and probes. This demonstrates its importance in analytical chemistry and sensor technology (Zhao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involve its use in the development of novel and selective inhibitors for the treatment of various types of tumors . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFJJULVHCBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride | |
CAS RN |
1864063-95-5 |
Source
|
Record name | 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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